N-(4,6-dimethylpyrimidin-2-yl)-4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide
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Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyrazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the individual ring systems. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions. The pyrazole ring is often formed via a cyclization reaction of hydrazines with β-diketones. The final step involves the diazotization of the pyrazole ring and subsequent coupling with the benzenesulfonamide derivative under controlled pH conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors, modulating signal transduction pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **N-(4,6-dimethylpyrimidin-2-yl)-4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in certain applications.
Properties
CAS No. |
78503-92-1 |
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Molecular Formula |
C22H20N8O4S |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H20N8O4S/c1-13-12-14(2)25-22(24-13)29-35(33,34)18-6-4-17(5-7-18)26-27-19-15(3)28-30(21(19)32)20(31)16-8-10-23-11-9-16/h4-12,19H,1-3H3,(H,24,25,29) |
InChI Key |
YWVNIDGLQZUIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3C(=NN(C3=O)C(=O)C4=CC=NC=C4)C)C |
Origin of Product |
United States |
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